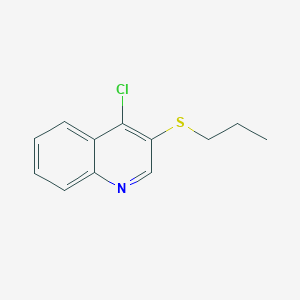

Quinoline, 4-chloro-3-(propylthio)-

Description

Quinoline derivatives are a class of nitrogen-containing heterocyclic compounds with broad applications in medicinal chemistry and materials science. The compound 4-chloro-3-(propylthio)quinoline features a quinoline core substituted at the 4-position with a chlorine atom and at the 3-position with a propylthio (-SPr) group. This substitution pattern confers unique electronic and steric properties. The chlorine atom at position 4 is a common modification in bioactive quinolines (e.g., chloroquine derivatives), while the propylthio group introduces sulfur-based reactivity and lipophilicity .

Properties

CAS No. |

83936-09-8 |

|---|---|

Molecular Formula |

C12H12ClNS |

Molecular Weight |

237.75 g/mol |

IUPAC Name |

4-chloro-3-propylsulfanylquinoline |

InChI |

InChI=1S/C12H12ClNS/c1-2-7-15-11-8-14-10-6-4-3-5-9(10)12(11)13/h3-6,8H,2,7H2,1H3 |

InChI Key |

HCIGIPNTKVCBJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=C(C2=CC=CC=C2N=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 4-chloro-3-(propylthio)-quinoline, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and glycerol in the presence of an acid catalyst like sulfuric acid. The reaction proceeds through the formation of acrolein, which then undergoes cyclization and dehydration to form the quinoline ring .

Another method involves the use of α,β-unsaturated aldehydes as starting materials. These aldehydes react with anilines to form Schiff bases, which can then be cyclized to produce quinoline derivatives . Transition metal-catalyzed reactions, such as those using palladium or copper, are also employed to introduce various substituents onto the quinoline ring .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-chloro-3-(propylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts like palladium or copper .

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Quinoline, 4-chloro-3-(propylthio)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has shown potential as an antimicrobial agent.

Medicine: Quinoline derivatives are known for their pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities. .

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of quinoline, 4-chloro-3-(propylthio)- involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . This mechanism is similar to that of fluoroquinolones, a class of antibiotics.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Electronic Differences

4-Chloro-3-(Trifluoromethyl)quinoline Derivatives

- Substituents : A trifluoromethyl (-CF₃) group at position 3 instead of propylthio.

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, whereas the propylthio group is electron-donating due to sulfur’s lone pairs. This difference significantly impacts binding interactions; for example, the -CF₃ derivative shows enhanced antiproliferative activity in kinase inhibition assays compared to propylthio analogs .

4-Chloro-3-Arylquinolines (e.g., 4-Chloro-3-(2-Fluorophenyl)quinoline)

- Substituents : Aromatic rings (e.g., fluorophenyl) at position 3.

- Steric and Electronic Effects: Aryl groups introduce π-π stacking capabilities but increase steric bulk. The propylthio group, while smaller, allows for sulfur-specific interactions (e.g., hydrogen bonding or nucleophilic reactions). NMR data for 4-chloro-3-arylquinolines show distinct downfield shifts for H-2 protons compared to thioether derivatives, indicating electronic differences in the quinoline core .

Chloroquine and Hydroxychloroquine

- Substituents : Piperazine or oxazine rings at position 4 instead of chlorine.

- Biological Relevance: These derivatives exhibit antimalarial and antiviral activity due to their ability to intercalate into DNA/RNA. The absence of a heterocyclic side chain in 4-chloro-3-(propylthio)quinoline limits such intercalation but may enhance membrane permeability due to the lipophilic propylthio group .

Physicochemical Properties

Solubility and Stability

- Quinolinethiones (e.g., 1,4-Dihydro-4-thioxo-3-quinolinesulfonic Acid): These exist as thiones in polar solvents (e.g., DMSO), whereas propylthio derivatives remain stable as thioethers, avoiding tautomerism .

Melting Points

- 4-Chloro-3-(Propylthio)quinoline: Expected m.p. range 150–180°C (based on analogs like 4-chloro-α-p-tolylamino-2-phenylquinoline, m.p. 221°C).

- Hydrochloride Salts : Derivatives with amine substituents (e.g., 4-N-Cl) exhibit higher decomposition temperatures (~200°C), whereas propylthio analogs may decompose at lower temperatures due to reduced ionic character .

Kinase Inhibition

- 4-Chloro-3-(Propylthio)quinoline: Molecular docking studies suggest the propylthio group orients the quinoline core between S3 and S4 subsites in enzyme active sites, leaving S1/S1′ subsites unoccupied. This contrasts with derivatives like compound 22 (quinoline with a 4-chlorophenyl group), which fully occupies catalytic dyads (e.g., His164 in proteases) .

- Sorafenib Analogs : The 4-chloro-3-(trifluoromethyl)aniline derivative inhibits BRAFV600E (IC₅₀ = 38 nM), outperforming propylthio derivatives in antiproliferative assays .

Antimicrobial Activity

- Thioether-containing quinolines (e.g., propylthio derivatives) show moderate activity against bacterial targets, while sulfonic acid derivatives (e.g., 3-quinolinesulfonic acid) exhibit enhanced solubility and bioavailability .

Data Tables

Table 1: Substituent Effects on Quinoline Derivatives

| Compound | 3-Position Substituent | 4-Position Substituent | Key Property |

|---|---|---|---|

| 4-Chloro-3-(propylthio)quinoline | -SPr | Cl | High lipophilicity, moderate activity |

| 4-Chloro-3-(2-fluorophenyl)quinoline | -PhF | Cl | π-π stacking, improved binding |

| Chloroquine | -NH(CH₂)₂N(CH₂CH₃)₂ | -NH(CH₂)₂N(CH₂CH₃)₂ | DNA intercalation, antimalarial |

| 4-Chloro-3-(trifluoromethyl)quinoline | -CF₃ | Cl | Strong kinase inhibition |

Table 2: Physicochemical Comparison

| Compound | logP (Estimated) | Melting Point (°C) | Solubility in DMSO |

|---|---|---|---|

| 4-Chloro-3-(propylthio)quinoline | 3.5 | 150–180 | High |

| 4-Chloro-3-(2-fluorophenyl)quinoline | 2.8 | 190–210 | Moderate |

| 3-Chloro-N-phenyl-phthalimide | 2.2 | 221 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.